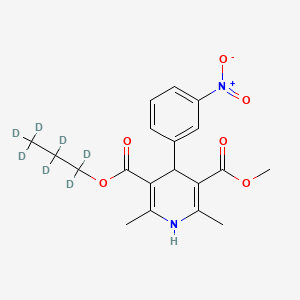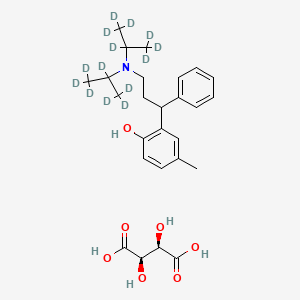
(rac)-Tolterodine-d14 (tartrate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(rac)-Tolterodine-d14 (tartrate) is a deuterated form of tolterodine, a medication used to treat overactive bladder. The compound is a racemic mixture, meaning it contains equal amounts of left- and right-handed enantiomers. The tartrate salt form enhances its solubility and stability, making it suitable for pharmaceutical applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (rac)-Tolterodine-d14 (tartrate) involves several steps, starting from commercially available starting materials. The key steps include:
Deuteration: Introduction of deuterium atoms into the tolterodine molecule. This can be achieved through catalytic hydrogenation using deuterium gas.
Formation of the Racemic Mixture: The deuterated tolterodine is then resolved into its enantiomers using chiral chromatography or crystallization techniques.
Tartrate Salt Formation: The resolved enantiomers are reacted with tartaric acid to form the tartrate salt.
Industrial Production Methods
Industrial production of (rac)-Tolterodine-d14 (tartrate) typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Catalytic Deuteration: Using a deuterium source and a suitable catalyst to introduce deuterium atoms.
Chiral Resolution: Employing high-performance liquid chromatography (HPLC) or other chiral separation techniques.
Salt Formation: Reacting the resolved enantiomers with tartaric acid under controlled conditions to form the tartrate salt.
Analyse Chemischer Reaktionen
Types of Reactions
(rac)-Tolterodine-d14 (tartrate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like alkyl halides or amines can be used under basic conditions.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted tolterodine derivatives.
Wissenschaftliche Forschungsanwendungen
(rac)-Tolterodine-d14 (tartrate) has several scientific research applications, including:
Pharmacokinetic Studies: Used to study the metabolism and excretion of tolterodine in the body.
Drug Development: Helps in the development of new drugs for overactive bladder treatment.
Biological Research: Used in studies to understand the mechanism of action of tolterodine and its effects on the bladder.
Industrial Applications: Employed in the synthesis of other deuterated compounds for pharmaceutical use.
Wirkmechanismus
(rac)-Tolterodine-d14 (tartrate) exerts its effects by acting as a competitive antagonist at muscarinic acetylcholine receptors in the bladder. This inhibits the action of acetylcholine, leading to relaxation of the bladder muscles and reduction in urinary frequency and urgency. The molecular targets include muscarinic receptors M2 and M3, which are involved in bladder contraction.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tolterodine: The non-deuterated form of the compound.
Fesoterodine: Another antimuscarinic agent used for overactive bladder.
Oxybutynin: A similar compound with antimuscarinic properties.
Uniqueness
(rac)-Tolterodine-d14 (tartrate) is unique due to the presence of deuterium atoms, which can lead to differences in metabolic stability and pharmacokinetics compared to its non-deuterated counterpart. This can result in improved efficacy and reduced side effects.
Eigenschaften
Molekularformel |
C26H37NO7 |
|---|---|
Molekulargewicht |
489.7 g/mol |
IUPAC-Name |
2-[3-[bis(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)amino]-1-phenylpropyl]-4-methylphenol;(2R,3R)-2,3-dihydroxybutanedioic acid |
InChI |
InChI=1S/C22H31NO.C4H6O6/c1-16(2)23(17(3)4)14-13-20(19-9-7-6-8-10-19)21-15-18(5)11-12-22(21)24;5-1(3(7)8)2(6)4(9)10/h6-12,15-17,20,24H,13-14H2,1-5H3;1-2,5-6H,(H,7,8)(H,9,10)/t;1-,2-/m.1/s1/i1D3,2D3,3D3,4D3,16D,17D; |
InChI-Schlüssel |
TWHNMSJGYKMTRB-GPSUCFBESA-N |
Isomerische SMILES |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])N(CCC(C1=CC=CC=C1)C2=C(C=CC(=C2)C)O)C([2H])(C([2H])([2H])[2H])C([2H])([2H])[2H].[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |
Kanonische SMILES |
CC1=CC(=C(C=C1)O)C(CCN(C(C)C)C(C)C)C2=CC=CC=C2.C(C(C(=O)O)O)(C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



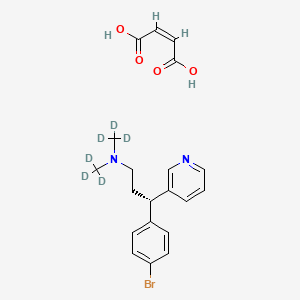
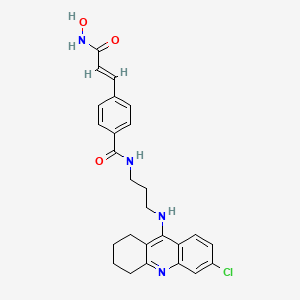
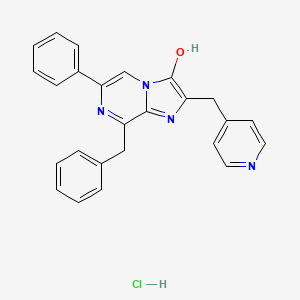
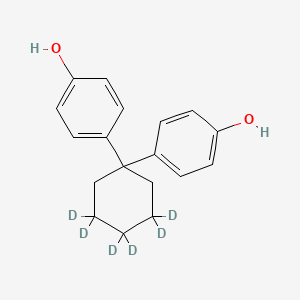

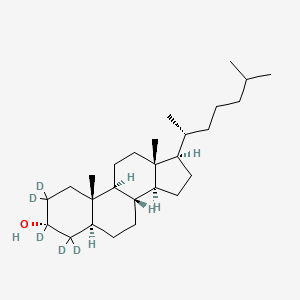
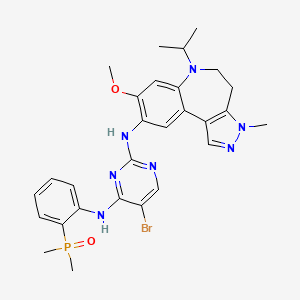
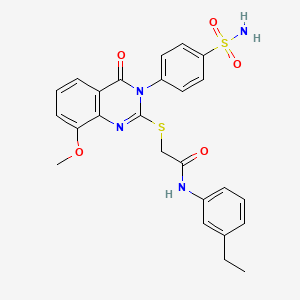
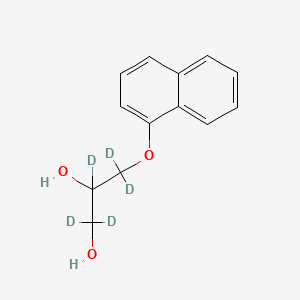

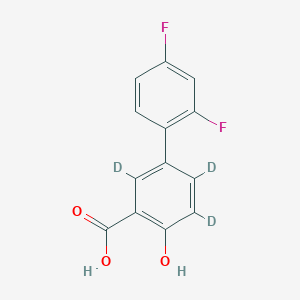
![2-[2-(2-aminoethoxy)ethoxy]ethanethiol;hydrochloride](/img/structure/B12418914.png)
